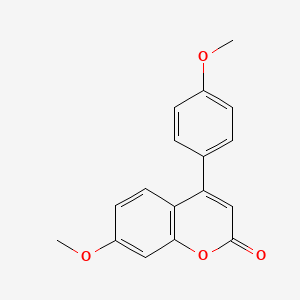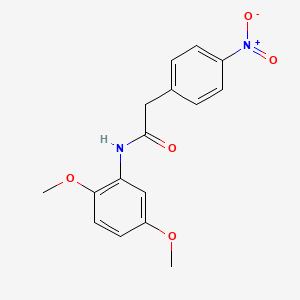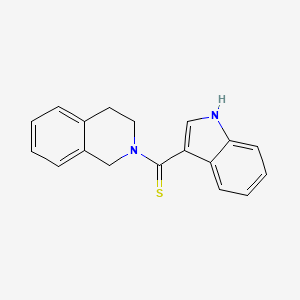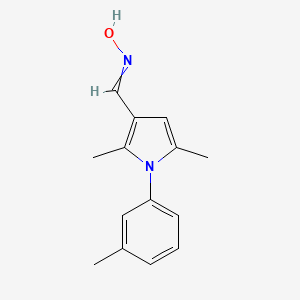
2-(4-chlorophenyl)-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-3-pyridinylacetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CPCA is a selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4, which plays an important role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE4 by CPCA has been shown to have a number of interesting effects on the nervous system, making it a promising target for further research.
Wirkmechanismus
2-(4-chlorophenyl)-N-3-pyridinylacetamide selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cAMP and cGMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP and cGMP, which can have a number of downstream effects. For example, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and modulate their activity. cGMP, on the other hand, can activate protein kinase G (PKG) and modulate the activity of ion channels and other signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have a number of interesting effects on the nervous system. For example, it has been shown to enhance LTP in hippocampal slices, which is thought to be a key mechanism underlying learning and memory. This compound has also been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects. In addition, this compound has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-3-pyridinylacetamide in lab experiments is its high selectivity for PDE4, which allows for more precise manipulation of the cAMP/cGMP signaling pathway. In addition, this compound has been shown to have relatively low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of interesting directions for future research on 2-(4-chlorophenyl)-N-3-pyridinylacetamide. For example, it would be interesting to investigate the effects of this compound on other signaling pathways in addition to the cAMP/cGMP pathway. In addition, it would be interesting to explore the potential therapeutic applications of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it would be useful to develop more efficient methods for synthesizing and purifying this compound, which could facilitate its use in future research.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-3-pyridinylacetamide has been described in several scientific publications. One commonly used method involves the reaction of 4-chlorobenzoyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine, followed by reaction with acetic anhydride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-3-pyridinylacetamide has been studied extensively in vitro and in vivo for its effects on the nervous system. One of the most interesting findings is its ability to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. In addition, this compound has been shown to increase the survival of dopaminergic neurons in a model of Parkinson's disease, suggesting that it may have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWISYLDAUBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)



![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)


![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)